molecular formula C6H8N2O4S2 B3173995 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid CAS No. 951626-84-9

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid

Cat. No.: B3173995
CAS No.: 951626-84-9
M. Wt: 236.3 g/mol
InChI Key: CLQAQHCJFJHEOI-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their aromatic properties and are widely used in the development of various drugs and biologically active agents . The compound’s structure includes a methyl group, a methylsulfonamido group, and a carboxylic acid group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol.

Industrial Production Methods

Industrial production of thiazole derivatives, including 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can modulate biochemical pathways by activating or inhibiting specific enzymes. The sulfonamido group can enhance the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid is unique due to the presence of the methylsulfonamido group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

2-(methanesulfonamido)-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c1-3-4(5(9)10)7-6(13-3)8-14(2,11)12/h1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQAQHCJFJHEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183755
Record name 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-84-9
Record name 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951626-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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